molecular formula C7H10F2O2 B2947579 1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid CAS No. 1782869-64-0

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2947579
CAS No.: 1782869-64-0
M. Wt: 164.152
InChI Key: RQWBQSWJFTZBJD-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol It is characterized by the presence of a cyclobutane ring substituted with a 1,1-difluoroethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with difluoroethyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid
  • 1-(1,1-Difluoroethyl)cyclopentane-1-carboxylic acid
  • 1-(1,1-Difluoroethyl)cyclohexane-1-carboxylic acid

These compounds share the difluoroethyl group but differ in the size and structure of the cycloalkane ring. The unique combination of the cyclobutane ring and difluoroethyl group in this compound provides distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-6(8,9)7(5(10)11)3-2-4-7/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWBQSWJFTZBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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